3-Bromo-5-(4-fluorophenyl)isoxazole

Lipophilicity Drug-likeness Physicochemical profiling

3-Bromo-5-(4-fluorophenyl)isoxazole (CAS 903130-97-2) is a 3,5-disubstituted isoxazole heterocycle bearing a bromine atom at the 3-position and a 4-fluorophenyl ring at the 5-position. With a molecular weight of 242.04 g·mol⁻¹, a calculated LogP of 3.24, and a polar surface area (PSA) of 26.03 Ų, this compound occupies a distinct physicochemical space relative to its closest structural analogs.

Molecular Formula C9H5BrFNO
Molecular Weight 242.04 g/mol
CAS No. 903130-97-2
Cat. No. B1273691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(4-fluorophenyl)isoxazole
CAS903130-97-2
Molecular FormulaC9H5BrFNO
Molecular Weight242.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NO2)Br)F
InChIInChI=1S/C9H5BrFNO/c10-9-5-8(13-12-9)6-1-3-7(11)4-2-6/h1-5H
InChIKeyPZNNZGICSJRAMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(4-fluorophenyl)isoxazole (CAS 903130-97-2): Structural Baseline and Comparator Landscape for Informed Procurement


3-Bromo-5-(4-fluorophenyl)isoxazole (CAS 903130-97-2) is a 3,5-disubstituted isoxazole heterocycle bearing a bromine atom at the 3-position and a 4-fluorophenyl ring at the 5-position . With a molecular weight of 242.04 g·mol⁻¹, a calculated LogP of 3.24, and a polar surface area (PSA) of 26.03 Ų, this compound occupies a distinct physicochemical space relative to its closest structural analogs [1]. It is classified as a halogenated heterocyclic building block, and Sigma-Aldrich includes it within a collection of unique chemicals supplied to early discovery researchers . The compound exists as a solid at ambient temperature (predicted boiling point 317.1 °C) and carries an Acute Tox. 4 (H302) hazard classification .

Why 3-Bromo-5-(4-fluorophenyl)isoxazole Cannot Be Casually Substituted: The Quantitative Case Against In-Class Interchangeability


Isoxazole derivatives with varying halogen substitution patterns are not functionally interchangeable. The specific combination of a 3-bromo leaving group and a 4-fluorophenyl substituent on the isoxazole core generates a unique lipophilicity profile (LogP 3.24) that differs measurably from the non-halogenated phenyl analog (LogP 3.10), the non-brominated 5-(4-fluorophenyl)isoxazole (LogP 2.48), and the chloro-substituted variant (MW 258.50 vs. 242.04) [1]. In palladium-catalyzed cross-coupling applications, the 3-bromo position on isoxazoles has been demonstrated to undergo Suzuki–Miyaura coupling with arylboronic acids to generate 3-aryl-isoxazole products in yields up to 82%, a reactivity profile that cannot be replicated by the 4-bromo regioisomer or the non-brominated scaffold . Furthermore, isoxazole-carboxamide derivatives incorporating a 4-fluorophenyl moiety have shown COX-1 IC₅₀ values as low as 0.391 μg/mL, and fluorophenyl-isoxazole derivatives evaluated against Hep3B, HepG2, HeLa, and MCF-7 cancer cell lines demonstrate that the 4-fluorophenyl group is a pharmacophoric element, not a passive substituent [2][3]. Substituting the fluorine for chlorine or hydrogen alters both physicochemical and biological profiles in ways that cannot be predicted without explicit comparative data.

3-Bromo-5-(4-fluorophenyl)isoxazole: Quantitative Differentiation Evidence Versus Closest Analogs


LogP Differentiation: 3-Bromo-5-(4-fluorophenyl)isoxazole Exhibits Higher Calculated Lipophilicity Than the Non-Fluorinated Phenyl Analog and the Non-Brominated Fluorophenyl Analog

The target compound exhibits a calculated LogP of 3.24 (chemsrc) / 3.02 (ChemBase), positioning it between the non-fluorinated 3-bromo-5-phenylisoxazole (LogP 3.10) and significantly above the non-brominated 5-(4-fluorophenyl)isoxazole (LogP 2.48) [1]. This lipophilicity increment of approximately +0.14 log units over the phenyl analog and +0.76 log units over the non-brominated fluorophenyl analog is attributable to the combined effect of the bromine atom (increased polarizability) and the 4-fluoro substituent (electron-withdrawing, modulating partition behavior). All three compounds share an identical PSA of 26.03 Ų, meaning the lipophilicity gain is achieved without sacrificing polar surface area—a property relevant for membrane permeability predictions in drug discovery [1].

Lipophilicity Drug-likeness Physicochemical profiling

Regioisomeric Bromine Position Determines Cross-Coupling Reactivity: 3-Bromo-Substitution Enables Distinct Palladium-Catalyzed Transformations Versus the 4-Bromo Isomer

3-Bromoisoxazoles are established substrates for palladium-catalyzed cross-coupling reactions including Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig aminations [1]. Literature precedent demonstrates that 3-bromoisoxazole derivatives undergo Suzuki coupling with arylboronic acids to yield 3-arylisoxazoles in yields reaching 82% (e.g., 5-[(benzyloxy)methyl]-3-bromoisoxazole → 3-(4-methoxyphenyl)isoxazole, 82%) . In contrast, the 4-bromo regioisomer (4-bromo-5-(4-fluorophenyl)isoxazole, CAS 1159981-77-7) places the bromine at a sterically and electronically distinct position, which alters oxidative addition rates with Pd(0) catalysts and can lead to different coupling outcomes [2]. Furthermore, 3-bromoisoxazoles have been reported to undergo copper(I)-mediated ring-opening/cross-coupling cascades to generate keto-amines, a reactivity manifold not accessible from the 4-bromo isomer [3]. The 3-bromo position thus provides a unique synthetic handle for divergent functionalization strategies.

Cross-coupling Suzuki-Miyaura Sonogashira Regioselectivity

Fluorine Versus Chlorine at the 4-Phenyl Position: Physicochemical and Potential Pharmacological Divergence

The 4-fluorophenyl substituent in the target compound (MW 242.04) versus the 4-chlorophenyl substituent in 3-bromo-5-(4-chlorophenyl)isoxazole (MW 258.50) introduces a molecular weight difference of approximately 16.5 g·mol⁻¹, reflecting the heavier chlorine atom . The predicted pKa of the target compound is -6.68 ± 0.38, indicating very low basicity of the isoxazole nitrogen . Fluorine's stronger electronegativity (Pauling scale: 3.98 vs. 3.16 for Cl) and smaller van der Waals radius (1.47 Å vs. 1.75 Å) confer distinct electronic and steric properties that influence both reactivity in cross-coupling and potential target binding. In the broader isoxazole-carboxamide class, compounds bearing 4-fluorophenyl substituents have demonstrated COX-1 IC₅₀ values as low as 0.391 μg/mL and anticancer activity against Hep3B cells with IC₅₀ values of 2.774 ± 0.53 μg/mL, confirming the pharmacophoric relevance of the fluorophenyl group [1][2].

Halogen bonding Metabolic stability Bioisosterism

Antifungal Activity SAR: Fluorophenyl-Isoxazole Derivatives Exhibit Enhanced Potency Over Bromophenyl Analogs in Candida albicans Inhibition

BRENDA enzyme database entries for isoxazole-carbaldehyde derivatives tested against Candida albicans reveal a consistent potency advantage for the 3-(4-fluorophenyl)isoxazole-5-carbaldehyde scaffold (50% inhibition at 4.0 mM) compared to the 3-(3-bromophenyl)isoxazole-5-carbaldehyde analog (50% inhibition at 4.8 mM) and the unsubstituted 5-phenylisoxazole-3-carbaldehyde (50% inhibition at 2.4 mM) [1]. While these data are from the carbaldehyde series rather than the 3-bromo-5-aryl series directly, they establish a class-level SAR trend: the 4-fluorophenyl substituent confers measurable antifungal activity advantages over the bromophenyl substituent (ΔIC₅₀ ≈ 0.8 mM, representing a 1.2-fold potency improvement) [1]. This trend supports the selection of fluorophenyl-containing isoxazole building blocks over chlorophenyl or bromophenyl variants for antifungal lead generation programs.

Antifungal Candida albicans Structure-activity relationship

Sigma-Aldrich 'Unique Chemical' Classification: Procurement and Availability Differentiation

Sigma-Aldrich explicitly classifies 3-bromo-5-(4-fluorophenyl)isoxazole (Product SYX00392) as part of a 'collection of unique chemicals' supplied to early discovery researchers, noting that the company 'does not collect analytical data for this product' and that 'buyer assumes responsibility to confirm product identity and/or purity' . This classification distinguishes it from more commoditized analogs such as 3-bromo-5-phenylisoxazole (CAS 10557-74-1), which is available from multiple suppliers with full analytical characterization including melting point (72-73 °C) and density data (1.524 g/cm³) . The target compound is available from Fluorochem (95% purity, £191/250 mg), AKSci (95% purity), and Aladdin (95% purity, 8-12 week lead time), indicating a more specialized supply chain compared to the phenyl analog .

Procurement Chemical sourcing Early discovery

High-Confidence Application Scenarios for 3-Bromo-5-(4-fluorophenyl)isoxazole Based on Quantitative Differentiation Evidence


Scaffold for Palladium-Catalyzed C3-Diversification in Kinase Inhibitor Lead Generation

The 3-bromo substituent provides a reactive handle for Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig couplings, enabling systematic C3 diversification of the isoxazole core. As noted in the regioisomeric reactivity evidence (Section 3, Evidence Item 2), 3-bromoisoxazole derivatives achieve coupling yields up to 82%, and a recent Journal of Medicinal Chemistry study investigated 3-bromo-5-(4-fluorophenyl)isoxazole as a scaffold for developing selective kinase inhibitors using SAR-driven modification [1]. Medicinal chemistry teams pursuing kinase inhibitor programs should select this compound over the 4-bromo regioisomer or the non-brominated 5-(4-fluorophenyl)isoxazole to enable C3-focused library synthesis.

Fluorophenyl-Containing Building Block for CNS-Penetrant Probe Design

The favorable LogP of 3.24 combined with a PSA of 26.03 Ų (Section 3, Evidence Item 1) positions this compound within the favorable physicochemical space for CNS drug candidates. The higher lipophilicity compared to the non-fluorinated phenyl analog (ΔLogP ≈ +0.14) and the non-brominated analog (ΔLogP ≈ +0.76) predicts improved passive membrane permeability. The 4-fluorophenyl group additionally offers potential metabolic stability advantages over the 4-chlorophenyl analog (Section 3, Evidence Item 3), making this compound the preferred choice for neuroscience-focused discovery programs requiring brain-penetrant isoxazole scaffolds.

Key Intermediate for Antifungal and COX-Inhibitory Isoxazole-Carboxamide Derivatives

Class-level SAR data from the BRENDA database and published isoxazole-carboxamide studies (Section 3, Evidence Items 4 and 3) indicate that the 4-fluorophenyl-isoxazole motif confers measurable advantages in antifungal activity (1.2-fold more potent than bromophenyl analog against C. albicans) and COX-1 inhibitory activity (IC₅₀ values as low as 0.391 μg/mL in carboxamide derivatives). Procurement of 3-bromo-5-(4-fluorophenyl)isoxazole as a synthetic intermediate enables elaboration to the corresponding 3-carboxamide or 3-carbaldehyde derivatives, which have demonstrated biological activity in these therapeutic areas [2][3].

Early Discovery Hit-to-Lead Programs Requiring Unique Chemical Space Exploration

As evidenced by Sigma-Aldrich's classification of this compound within its 'unique chemicals' collection and the relatively limited supplier base with full analytical characterization (Section 3, Evidence Item 5), 3-bromo-5-(4-fluorophenyl)isoxazole occupies a less-explored region of heterocyclic chemical space compared to its commoditized phenyl analog. Early discovery teams seeking novel IP positions should prioritize this scaffold for hit-to-lead exploration, accounting for the 8-12 week procurement lead times and the need for in-house analytical verification prior to use in biological assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-(4-fluorophenyl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.